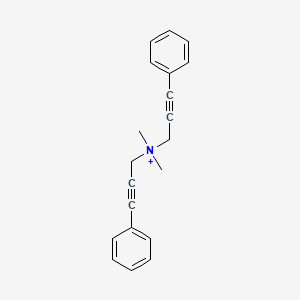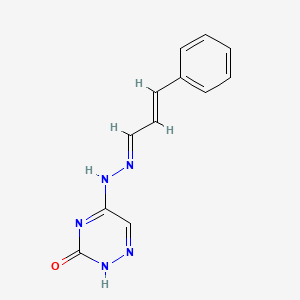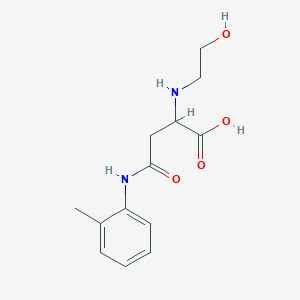
N,N-dimethyl-3-phenyl-N-(3-phenylprop-2-yn-1-yl)prop-2-yn-1-aminium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DIMETHYLBIS(3-PHENYLPROP-2-YN-1-YL)AZANIUM is a quaternary ammonium compound characterized by the presence of two 3-phenylprop-2-yn-1-yl groups attached to a dimethylazanium core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYLBIS(3-PHENYLPROP-2-YN-1-YL)AZANIUM typically involves the reaction of dimethylamine with 3-phenylprop-2-yn-1-yl bromide. The reaction is carried out in an organic solvent such as acetonitrile under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of DIMETHYLBIS(3-PHENYLPROP-2-YN-1-YL)AZANIUM can be achieved through a continuous flow process. This involves the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously removed. This method ensures high efficiency and scalability, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
DIMETHYLBIS(3-PHENYLPROP-2-YN-1-YL)AZANIUM undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the azanium group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in an organic solvent.
Major Products
Oxidation: Formation of corresponding oxides or hydroxides.
Reduction: Formation of reduced amines or hydrocarbons.
Substitution: Formation of substituted ammonium compounds.
Applications De Recherche Scientifique
DIMETHYLBIS(3-PHENYLPROP-2-YN-1-YL)AZANIUM has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of DIMETHYLBIS(3-PHENYLPROP-2-YN-1-YL)AZANIUM involves its interaction with biological membranes. The compound can disrupt membrane integrity, leading to cell lysis. This is primarily due to its amphiphilic nature, allowing it to insert into lipid bilayers and destabilize them. The molecular targets include membrane phospholipids and proteins, which are essential for maintaining cell structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- DIMETHYLBIS(3-PHENYLPROP-2-YN-1-YL)AMMONIUM
- DIMETHYLBIS(3-PHENYLPROP-2-YN-1-YL)PHOSPHONIUM
Uniqueness
DIMETHYLBIS(3-PHENYLPROP-2-YN-1-YL)AZANIUM is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to its analogs, it exhibits higher stability and reactivity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C20H20N+ |
|---|---|
Poids moléculaire |
274.4 g/mol |
Nom IUPAC |
dimethyl-bis(3-phenylprop-2-ynyl)azanium |
InChI |
InChI=1S/C20H20N/c1-21(2,17-9-15-19-11-5-3-6-12-19)18-10-16-20-13-7-4-8-14-20/h3-8,11-14H,17-18H2,1-2H3/q+1 |
Clé InChI |
OOAXTPFQXASXEM-UHFFFAOYSA-N |
SMILES canonique |
C[N+](C)(CC#CC1=CC=CC=C1)CC#CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5E)-5-{4-[(4-chlorobenzyl)oxy]-3-methoxy-5-(prop-2-en-1-yl)benzylidene}imidazolidine-2,4-dione](/img/structure/B15032986.png)
![2-(allylamino)-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15032999.png)

![2-[2-(5-methoxy-7-nitro-1H-indol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B15033007.png)
![3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15033008.png)

![1-ethyl-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B15033024.png)
![(6Z)-6-[4-hydroxy-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B15033029.png)
![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B15033046.png)
![2-(4-benzyl-1-piperazinyl)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15033059.png)
![5-{2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]hydrazinylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15033061.png)
![2-(benzylamino)-3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15033069.png)
![{(2E)-2-[(2E)-(2-methoxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B15033081.png)
![(3E)-N-(1,3-benzodioxol-5-yl)-3-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]butanamide](/img/structure/B15033082.png)
